1,1-difluoro-1-phenylpropan-2-amine hydrochloride
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Overview
Description
1,1-difluoro-1-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 g/mol . It is a derivative of phenylpropanamine, characterized by the presence of two fluorine atoms at the first carbon position and a hydrochloride salt form. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-1-phenylpropan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as 1-phenylpropan-2-amine. The reaction conditions often require the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . The resulting difluorinated product is then converted to its hydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-1-phenylpropan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
1,1-difluoro-1-phenylpropan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research into potential therapeutic applications, such as its use in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluoro-1-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-difluoro-1-phenylpropan-2-amine: The non-hydrochloride form of the compound.
2,2-difluoro-1-phenylpropan-1-amine hydrochloride: A similar compound with fluorine atoms at different positions.
Uniqueness
1,1-difluoro-1-phenylpropan-2-amine hydrochloride is unique due to its specific fluorination pattern and hydrochloride salt form, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
35651-89-9 |
---|---|
Molecular Formula |
C9H12ClF2N |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.